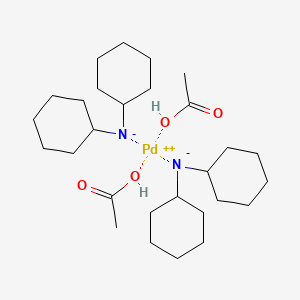

trans-Bis(dicyclohexylamine)palladium(II) acetate

説明

trans-Bis(dicyclohexylamine)palladium(II) acetate (CAS: 628339-96-8), also known as DAPCy, is a palladium(II) complex with the molecular formula Pd[(C₆H₁₁)₂NH]₂(CH₃COO)₂ and a molecular weight of 587.14 g/mol . It adopts a trans configuration, where two dicyclohexylamine ligands coordinate to the palladium center in a square-planar geometry, along with two acetate counterions. This compound is commercially available as a white to yellow powder with a melting point of 150–154°C .

特性

IUPAC Name |

acetic acid;dicyclohexylazanide;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYDWGNLLRXNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N2O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Route

The most commonly reported preparation method involves the direct reaction of palladium(II) acetate with dicyclohexylamine in an organic solvent. This ligand substitution reaction replaces acetate ligands partially or fully with dicyclohexylamine to form the trans-bis complex.

$$

\text{Pd(OAc)}_2 + 2 \text{(dicyclohexylamine)} \rightarrow \text{trans-Bis(dicyclohexylamine)palladium(II) acetate}

$$

- Solvent: Organic solvents such as dichloromethane, toluene, or ethanol are commonly used to dissolve reactants and facilitate ligand exchange.

- Temperature: Mild heating (room temperature to reflux) is applied to promote complex formation.

- Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to avoid oxidation or degradation of the complex.

Detailed Procedure Example

- Dissolve palladium(II) acetate in anhydrous dichloromethane under nitrogen.

- Add dicyclohexylamine dropwise with stirring.

- Stir the mixture at room temperature or slightly elevated temperature (40–60°C) for several hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or spectroscopic methods.

- Upon completion, the product precipitates or is isolated by solvent evaporation and recrystallization.

- The solid is washed with cold solvent and dried under vacuum to yield this compound as a yellow crystalline powder.

Alternative Methods and Modifications

- Use of Pd/C Catalyst: Some methods employ palladium on carbon (Pd/C) as a catalyst precursor, followed by ligand exchange with dicyclohexylamine to form the complex.

- Variation in Ligand Ratios: Adjusting the molar ratio of dicyclohexylamine to palladium acetate can influence the purity and yield of the trans isomer.

- Solvent Effects: Ethanol has been reported to enhance catalytic activity of the complex, suggesting its use in preparation may affect the final product's properties.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Palladium Source | Palladium(II) acetate | Commercially available, high purity |

| Ligand | Dicyclohexylamine | Stoichiometric excess often used |

| Solvent | Dichloromethane, toluene, or ethanol | Choice affects solubility and yield |

| Temperature | Room temperature to 60°C | Mild heating promotes reaction |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Reaction Time | 2–12 hours | Monitored by TLC or spectroscopy |

| Isolation | Precipitation, filtration, recrystallization | Yields yellow crystalline powder |

| Purity | Up to 99.9999% (custom grades available) | High purity essential for catalysis |

Research Findings on Preparation and Properties

- The ligand substitution reaction is highly selective for the trans isomer due to steric and electronic factors of dicyclohexylamine ligands.

- The acetate groups remain coordinated, stabilizing the palladium center and facilitating catalytic activity in cross-coupling reactions.

- Preparation under inert atmosphere and controlled temperature ensures minimal decomposition and high reproducibility.

- The complex exhibits good solubility in organic solvents, which is advantageous for homogeneous catalysis.

- Variations in preparation conditions can influence catalytic performance, with ethanol as solvent and specific bases enhancing yields in Suzuki-Miyaura coupling reactions.

化学反応の分析

Cross-Coupling Reactions

DAPCy excels in catalytic cross-coupling reactions, forming carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds. Key applications include:

Suzuki-Miyaura Coupling

DAPCy facilitates coupling between aryl halides (e.g., bromides, iodides) and boronic acids. It operates under mild aerobic conditions, avoiding stringent inert environments .

| Substrates | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromides + boronic acids | Na₂CO₃, EtOH/H₂O, 80°C | Biaryls | 85–92% | |

| Dibromopyrone + boronic acids | K₂CO₃, THF, 60°C | Functionalized pyrone | 78% |

Mechanism :

- Oxidative Addition : DAPCy reacts with aryl halides to form a Pd(II)-aryl intermediate.

- Transmetallation : Boronic acid transfers its aryl group to Pd.

- Reductive Elimination : C–C bond forms, regenerating the Pd(0) catalyst .

Heck Reaction

DAPCy catalyzes coupling of aryl halides with alkenes to form substituted alkenes. Its steric bulk minimizes β-hydride elimination, improving regioselectivity .

| Substrates | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl iodides + styrene | Et₃N, DMF, 100°C | Stilbenes | 70–85% |

Mechanism :

- Alkene Coordination : Pd(II) binds the alkene.

- C–H Activation : Forms Pd-alkyl intermediate.

- β-Hydride Elimination : Releases the substituted alkene .

Buchwald-Hartwig Amination

DAPCy enables C–N bond formation between aryl halides and amines, critical for pharmaceutical intermediates .

| Substrates | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromides + amines | NaOtert-Bu, toluene, 110°C | Aryl amines | 65–88% |

Mechanism :

- Oxidative Addition : Pd(0) binds aryl halide.

- Amine Coordination : Amine binds to Pd.

- Reductive Elimination : Forms C–N bond .

Oxidative and Reductive Reactions

DAPCy participates in redox processes, often involving aerobic conditions:

Aerobic Oxidative Coupling

DAPCy catalyzes ethylene and water coupling to acetaldehyde under O₂, leveraging Pd(II)/Pd(0) cycling .

Reaction :

Conditions : THF, 60°C, 10 atm O₂ .

Reductive Elimination

In cascade reactions, DAPCy mediates borylation followed by aldehyde trapping at room temperature .

Example :

Yield : 75% (two-step) .

Mechanistic Insights

DAPCy’s reactivity is influenced by ligand geometry and reaction environment:

- Cis- vs. Trans-Oxypalladation : Chloride ions shift mechanisms from cis to trans pathways, altering product stereochemistry .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance stability of Pd intermediates .

- Ligand Effects : Dicyclohexylamine ligands prevent Pd aggregation, maintaining catalytic activity .

Comparison with Other Pd Catalysts

| Catalyst | Selectivity | Stability | Preferred Reactions |

|---|---|---|---|

| DAPCy | High | High | Suzuki, Heck, Aerobic coupling |

| Pd(OAc)₂ | Moderate | Low | General cross-coupling |

| PdCl₂(PPh₃)₂ | Low | Moderate | Stille, Negishi |

DAPCy outperforms in sterically demanding reactions due to hindered ligand structure .

科学的研究の応用

Catalytic Applications in Organic Chemistry

trans-Bis(dicyclohexylamine)palladium(II) acetate is primarily utilized as a catalyst in several key organic reactions:

- Cross-Coupling Reactions : It is particularly effective in facilitating carbon-carbon and carbon-nitrogen bond formations through reactions such as:

- Suzuki-Miyaura Coupling : A method for forming biaryl compounds.

- Heck Reaction : Used for the coupling of alkenes with aryl halides.

- Buchwald-Hartwig Amination : Essential for synthesizing amines from aryl halides and amines.

These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their efficiency and selectivity .

Biological Applications

Recent studies have highlighted the potential biological applications of this compound:

- Anticancer Activity : Research indicates that palladium complexes can exhibit antiproliferative effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

In vitro studies have shown that these complexes can induce apoptosis in cancer cells, suggesting their potential use as chemotherapeutic agents .

Industrial Applications

In industrial settings, this compound is employed for:

- Fine Chemical Synthesis : Used in the production of specialty chemicals and pharmaceuticals due to its effectiveness in facilitating complex reactions.

- Agrochemical Production : Helps synthesize active ingredients in pesticides and herbicides.

- Materials Science : Plays a role in developing advanced materials through polymerization processes .

作用機序

The mechanism of action of trans-Bis(dicyclohexylamine)palladium(II) acetate involves the coordination of the palladium center with the reactants, facilitating the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial in cross-coupling reactions. The dicyclohexylamine ligands stabilize the palladium center and enhance its catalytic activity .

類似化合物との比較

Tetraamminepalladium(II) Acetate

trans-Bis(triphenylphosphine)palladium Dichloride

- Formula : PdCl₂(PPh₃)₂ .

- Ligand System : Triphenylphosphine (strong π-acceptor ligands).

- Catalytic Activity: Widely used in Sonogashira and Heck couplings but sensitive to oxidation, necessitating inert conditions .

- Cost : Higher due to expensive phosphine ligands.

- Advantage of DAPCy : Superior air stability and lower cost from amine ligands .

N-Heterocyclic Carbene (NHC) Palladium Complexes

- Example : trans-Bis[1-(2-benzamidoethyl)-3-(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichloridopalladium(II) .

- Ligand System: NHC ligands (strong σ-donors with high thermal stability).

- Catalytic Activity : Enhanced stability and activity in C–C couplings but often require rigorous synthesis and higher costs .

- Comparison : DAPCy offers simpler synthesis and comparable efficiency under milder conditions but may lack the longevity of NHC complexes in high-temperature reactions .

Salicylaldiminato Platinum(II) Complexes

- Example : trans-Bis(salicylaldiminato)Pt(II) .

- Metal Center : Platinum instead of palladium.

- Stability : Higher kinetic and thermodynamic stability, making them less reactive in catalysis but useful in phosphorescent materials .

- Catalytic Relevance : Platinum analogs are rarely used in catalysis due to their inertness, whereas DAPCy balances stability and reactivity for synthetic applications .

Data Tables

Table 1: Structural and Catalytic Comparison of Palladium Complexes

Table 2: Melting Points and Molecular Weights

Critical Analysis of Evidence

- Contradictions : While DAPCy is reported to function under aerobic conditions , most phosphine-based catalysts (e.g., PdCl₂(PPh₃)₂) require inert atmospheres . This highlights DAPCy’s unique advantage in practical synthesis.

- Data Gaps : Tetraamminepalladium(II) acetate lacks detailed catalytic performance data in the evidence, limiting direct comparison .

生物活性

Overview

trans-Bis(dicyclohexylamine)palladium(II) acetate, commonly referred to as DAPCy, is a palladium-based compound with the molecular formula C28H52N2O4Pd. It is primarily recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions that are crucial for the formation of complex organic molecules. This article explores the biological activity of DAPCy, focusing on its mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

Target of Action : The primary role of DAPCy is to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. This capability is essential in synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals.

Mode of Action : DAPCy operates by providing a lower energy pathway for chemical reactions, thereby accelerating the rate at which these reactions occur. This catalytic efficiency is attributed to its unique structure, which includes dicyclohexylamine ligands that enhance its reactivity and stability compared to other palladium catalysts .

Biochemical Pathways

DAPCy influences several biochemical pathways involved in organic synthesis. By promoting the formation of key bonds, it plays a vital role in constructing complex organic molecules necessary for various biological functions. The compound has been shown to be particularly effective in:

- Suzuki-Miyaura Coupling : A reaction that forms carbon-carbon bonds between aryl halides and boronic acids.

- Heck Reaction : This involves the coupling of alkenes with aryl halides to form substituted alkenes.

- Buchwald-Hartwig Amination : A method for creating carbon-nitrogen bonds through the coupling of amines with aryl halides .

Synthesis and Applications

Several studies have demonstrated the utility of DAPCy in synthesizing biologically relevant compounds:

- Polyfluorenes Preparation : Research indicated that low molecular weight polyfluorenes could be synthesized using DAPCy as a catalyst. This process highlighted the compound's ability to facilitate polymerization reactions efficiently .

- Design of Molecular Crystals : A study focused on using DAPCy in designing two-component molecular crystals, showcasing its versatility beyond traditional organic synthesis applications .

- Catalytic Performance Comparison : In comparative studies, DAPCy was found to outperform other palladium catalysts such as palladium(II) acetate and palladium(II) chloride in terms of selectivity and efficiency in various coupling reactions .

The following table summarizes key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C28H52N2O4Pd |

| Molecular Weight | 587.14 g/mol |

| Melting Point | 150-154 °C |

| Appearance | Yellow crystalline solid |

| Storage Conditions | Under inert gas at 2-8 °C |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing trans-Bis(dicyclohexylamine)palladium(II) acetate, and how can purity be optimized?

- Methodology : The synthesis typically involves reacting palladium(II) acetate with dicyclohexylamine in a stoichiometric ratio under inert conditions. Ligand preparation steps, such as recrystallizing dicyclohexylamine acetate from acetone/glacial acetic acid mixtures, are critical for purity . Solvent choice (e.g., diethyl carbonate) and reaction temperature (room temperature vs. reflux) significantly influence yield and isomer selectivity, as observed in analogous palladium-catalyzed reactions . Post-synthesis purification via column chromatography or recrystallization is recommended to remove unreacted ligands or byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the trans configuration of this complex?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the trans configuration. Software like SHELXL (via the SHELX suite) enables refinement of structural parameters, including bond lengths and angles, with high precision (e.g., R-factors < 0.06) . Complementary techniques include:

- NMR Spectroscopy : and NMR to identify ligand coordination shifts.

- IR Spectroscopy : Stretching frequencies of Pd-N bonds (~500–600 cm) and acetate ligands (~1600 cm) confirm bonding modes .

Q. What are the primary catalytic applications of this complex, and how does its performance compare to other palladium catalysts?

- Methodology : This complex is effective in reductive Heck reactions and decarbonylation due to its stable trans configuration and electron-rich dicyclohexylamine ligands. For example, in enantioselective intramolecular Heck reactions, it achieves up to 90% enantiomeric excess (ee) when paired with phosphoramidite ligands . Compared to bis(triphenylphosphine)palladium(II) acetate, the dicyclohexylamine ligands enhance steric bulk, reducing side reactions like β-hydride elimination .

Advanced Research Questions

Q. How do variations in ligand structure (e.g., cyclohexyl vs. aryl groups) impact catalytic activity and selectivity?

- Methodology : Substituents on the amine ligand influence steric and electronic properties. For instance:

- Steric Effects : Bulky dicyclohexylamine ligands favor trans configurations and suppress dimerization, enhancing catalytic stability .

- Electronic Effects : Electron-donating groups increase Pd center nucleophilicity, accelerating oxidative addition steps in cross-coupling reactions. Comparative studies with N-methyl dicyclohexylamine show reduced ee (e.g., 70% vs. 90%) due to altered ligand-metal interactions .

- Experimental Design : Synthesize analogs with modified ligands (e.g., tert-butyl or benzyl substituents) and evaluate catalytic performance in model reactions (e.g., Suzuki-Miyaura coupling).

Q. What strategies resolve contradictions in crystallographic data when the trans configuration is ambiguous?

- Methodology : If SC-XRD data is inconclusive (e.g., poor crystal quality or twinning):

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate geometry.

- Powder XRD Pair Distribution Function (PDF) : Analyzes short-range order in polycrystalline samples .

- Spectroscopic Cross-Validation : EXAFS can probe Pd coordination environments, while NMR (if phosphine ligands are present) identifies coordination modes .

Q. How can researchers optimize reaction conditions to mitigate catalyst deactivation in large-scale applications?

- Methodology : Common deactivation pathways include ligand dissociation and Pd nanoparticle formation. Mitigation strategies:

- Additives : Use silver acetate to scavenge free halides, preventing ligand displacement .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize the Pd center, while coordinating solvents (e.g., THF) reduce aggregation .

- In Situ Monitoring : UV-vis spectroscopy tracks changes in Pd oxidation state during reactions .

Data Analysis and Interpretation

Q. How should researchers analyze kinetic data to distinguish between homogeneous and heterogeneous catalytic mechanisms?

- Methodology :

- Mercury Poisoning Test : Adding Hg(0) quenches heterogeneous Pd(0) nanoparticles but not homogeneous Pd(II) species. A drop in activity indicates heterogeneous pathways .

- Kinetic Profiling : Homogeneous catalysts typically show first-order dependence on substrate, while heterogeneous systems may exhibit zero-order kinetics due to surface saturation .

Q. What are the best practices for reproducing catalytic results across different laboratories?

- Methodology :

- Standardized Protocols : Pre-dry solvents and ligands to minimize moisture/oxygen interference.

- Catalyst Characterization : Publish full crystallographic data (CCDC codes) and NMR spectra to confirm batch consistency .

- Control Experiments : Include known reactions (e.g., Heck coupling of iodobenzene) as benchmarks for catalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。